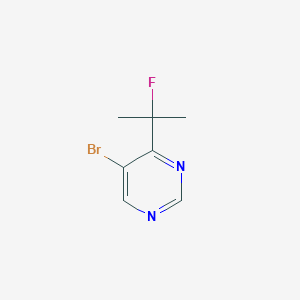

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-(2-fluoropropan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVHDULMOZWGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=NC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, often imparting enhanced metabolic stability and binding affinity to bioactive molecules.[1] This guide provides a comprehensive, in-depth walkthrough of the structural elucidation process for the novel compound 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine. As this is a molecule not widely reported in public literature, this paper presents a hypothetical, yet methodologically rigorous, workflow designed from first principles. We will detail the synergistic application of mass spectrometry (MS), extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. The narrative emphasizes the causality behind experimental choices and the self-validating nature of a multi-technique analytical approach, offering field-proven insights for researchers engaged in the characterization of novel chemical entities.

Introduction and Strategic Overview

The introduction of fluorine and fluorinated alkyl groups into heterocyclic systems is a cornerstone of modern drug design.[1] These modifications can profoundly influence a molecule's lipophilicity, pKa, and conformational properties. The target molecule, this compound, combines a halogenated pyrimidine core—a privileged structure in numerous therapeutic agents—with a tertiary fluoroalkyl substituent. The bromine atom at the C5 position provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, making this a potentially valuable building block.[2]

The definitive confirmation of such a structure is non-trivial and requires an orthogonal analytical approach where data from each technique corroborates the others. Our strategy is to first confirm the elemental composition and molecular mass, then meticulously map the atomic connectivity, and finally, identify the key functional groups.

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity experiments, the foundational properties of the molecule—its mass, elemental composition, and the presence of key functional groups—must be established.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the initial and most critical step. Its purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₇H₈BrFN₂). This is a crucial self-validating checkpoint; if the measured mass does not correspond to the expected formula, the synthesis or purification has failed, and further analysis is unwarranted. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a definitive diagnostic signature.[3]

Expected Data: The mass spectrum should exhibit a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is characteristic of a monobrominated compound.

| Ion | Expected Exact Mass (m/z) | Description |

| [C₇H₈⁷⁹BrFN₂]⁺ | 217.9882 | Molecular ion with the ⁷⁹Br isotope. |

| [C₇H₈⁸¹BrFN₂]⁺ | 219.9861 | Molecular ion with the ⁸¹Br isotope. |

| [C₆H₅⁷⁹BrFN₂]⁺ | 202.9644 | Fragment from loss of a methyl group (•CH₃). |

| [C₇H₇BrFN]⁺ | 198.9796 | Fragment from loss of HCN from the pyrimidine ring.[4] |

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in HPLC-grade methanol or acetonitrile.

-

Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a standard calibrant solution.

-

Acquisition: Infuse the sample solution at a flow rate of 5 µL/min into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Process the spectrum to identify the molecular ion cluster. Use the instrument software to calculate the molecular formula from the measured exact mass of the monoisotopic peak ([C₇H₈⁷⁹BrFN₂]⁺) with a mass accuracy tolerance of <5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR provides a rapid confirmation of the key functional groups within the molecule. While NMR and MS provide the atomic framework, FTIR validates the presence of the aromatic pyrimidine ring and the aliphatic side chain, ensuring no unexpected functional groups (e.g., carbonyls from oxidation, hydroxyls from hydrolysis) are present.

Expected Data:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyrimidine ring.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1600-1450 cm⁻¹: A series of sharp peaks corresponding to C=C and C=N bond stretching within the aromatic pyrimidine ring.

-

~1150-1050 cm⁻¹: A strong absorbance corresponding to the C-F stretch.

-

~650-550 cm⁻¹: A peak corresponding to the C-Br stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum on the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Process the spectrum (baseline correction, if necessary) and identify the principal absorption bands.

Core Structural Mapping: NMR Spectroscopy

NMR is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments provides an unambiguous map of atomic connectivity.[5]

1D NMR Analysis

Expertise & Causality: The initial 1D spectra provide the first detailed look at the molecular environment. ¹H NMR reveals the number and type of protons. ¹³C NMR shows all unique carbon atoms and, critically, will display the effect of C-F coupling. ¹⁹F NMR is a highly sensitive technique that confirms the single fluorine environment and its coupling to adjacent nuclei, a key piece of structural evidence.[6]

Predicted 1D NMR Data (in CDCl₃)

| Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H | ~9.0 | s | - | H2 (pyrimidine ring) |

| ¹H | ~8.8 | s | - | H6 (pyrimidine ring) |

| ¹H | ~1.9 | d | ³J(H,F) ≈ 20-25 | 2 x CH₃ (side chain) |

| ¹³C | ~162 | d | ³J(C,F) ≈ 4-6 | C4 (pyrimidine ring) |

| ¹³C | ~160 | s | - | C2 (pyrimidine ring) |

| ¹³C | ~158 | s | - | C6 (pyrimidine ring) |

| ¹³C | ~110 | s | - | C5 (pyrimidine ring) |

| ¹³C | ~95 | d | ¹J(C,F) ≈ 170-180 | C(CH₃)₂F (quat. carbon) |

| ¹³C | ~25 | d | ²J(C,F) ≈ 20-25 | 2 x CH₃ (side chain) |

| ¹⁹F | ~ -140 to -150 | septet | ³J(F,H) ≈ 20-25 | C(CH₃)₂F |

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 90° pulse angle and a relaxation delay of 2-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum using a fluorine-capable probe, without the need for an external standard if the instrument is properly calibrated.

2D NMR for Unambiguous Connectivity

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon, confirming the assignments from the 1D spectra. The most crucial experiment is the Heteronuclear Multiple Bond Correlation (HMBC), which reveals couplings between protons and carbons over two or three bonds. This experiment will provide the definitive link between the 2-fluoropropan-2-yl side chain and the pyrimidine ring, which is impossible to determine from 1D data alone.

Key Expected HMBC Correlations:

-

Protons (CH₃) to Carbons (Pyrimidine C4): A correlation between the methyl protons (~1.9 ppm) and the C4 carbon of the pyrimidine ring (~162 ppm) is the single most important piece of evidence . It proves the side chain is attached at the C4 position.

-

Protons (CH₃) to Carbons (Quaternary C): A correlation from the methyl protons to the quaternary carbon (~95 ppm) confirms the structure of the 2-fluoropropan-2-yl group.

-

Protons (H6) to Carbons (C4, C5): A correlation from the H6 proton (~8.8 ppm) to the C4 and C5 carbons validates their relative positions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aromatic 19 F-13 C TROSY-[19 F, 13 C]-Pyrimidine Labeling for NMR Spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine: A Strategic Approach for Pharmaceutical Scaffolding

Abstract

This technical guide delineates a comprehensive, field-proven methodology for the synthesis of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The strategic approach detailed herein is a convergent synthesis, designed for robustness and scalability. The synthesis is bifurcated into two primary stages: the preparation of the key intermediate, 5-bromo-4-chloropyrimidine, and the subsequent introduction of the 2-fluoropropan-2-yl moiety via a Grignard cross-coupling reaction. This guide provides a meticulous, step-by-step protocol, underpinned by mechanistic insights and causality behind experimental choices, to ensure scientific integrity and reproducibility. All quantitative data is summarized for clarity, and critical transformations are visualized through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable molecular scaffold.

Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery

Fluorinated organic molecules are of paramount importance in modern pharmaceuticals, with the strategic incorporation of fluorine atoms often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including antiviral and anticancer agents.[2][3] The target molecule, this compound, combines the beneficial properties of a fluorinated alkyl group with the versatile pyrimidine core, making it a highly attractive building block for the synthesis of novel therapeutic agents. The bromo-substituent at the 5-position provides a handle for further functionalization, allowing for the exploration of a diverse chemical space. This guide presents a reliable and efficient synthetic route to access this valuable compound.

A Convergent Synthetic Strategy

The synthesis of this compound is strategically designed as a convergent synthesis. This approach involves the independent synthesis of two key fragments, which are then coupled in the final step. This strategy offers several advantages, including higher overall yields, easier purification of intermediates, and greater flexibility in the synthesis of analogues.

The two key intermediates in this synthesis are:

-

Intermediate A: 5-Bromo-4-chloropyrimidine

-

Intermediate B: (2-fluoropropan-2-yl)magnesium bromide (a Grignard Reagent)

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-4-chloropyrimidine (Intermediate A)

The synthesis of the key pyrimidine intermediate is a two-step process starting from the commercially available 2-hydroxypyrimidine.

Step 1: Bromination of 2-Hydroxypyrimidine

This step involves the electrophilic bromination of the pyrimidine ring. The use of hydrobromic acid and hydrogen peroxide provides an efficient and relatively safe method for this transformation.[4]

-

Reaction Scheme:

Caption: Bromination of 2-hydroxypyrimidine.

-

Protocol:

-

To a stirred solution of 2-hydroxypyrimidine (1.0 eq) in 35% hydrobromic acid (2.0 eq), add 30% hydrogen peroxide (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 40°C and maintain for 12 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 10°C and filter the precipitate.

-

Wash the solid with cold water and dry under vacuum to yield 5-bromo-2-hydroxypyrimidine.

-

Step 2: Chlorination of 5-Bromo-2-hydroxypyrimidine

The hydroxyl group is then converted to a chloro group using phosphorus oxychloride, a common and effective chlorinating agent for heteroaromatic hydroxyl compounds. The addition of an organic base like triethylamine helps to neutralize the HCl generated during the reaction.[4]

-

Reaction Scheme:

Caption: Chlorination of 5-bromo-2-hydroxypyrimidine.

-

Protocol:

-

To a flask containing 5-bromo-2-hydroxypyrimidine (1.0 eq), add phosphorus oxychloride (1.25 eq) and triethylamine (0.65 eq).[4]

-

Heat the reaction mixture to 80°C and stir for 6 hours.[4]

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromo-4-chloropyrimidine.

-

Part 2: Synthesis of (2-fluoropropan-2-yl)magnesium bromide (Intermediate B)

The Grignard reagent is prepared from 2-bromo-2-fluoropropane and magnesium turnings in an anhydrous ether solvent. It is crucial to maintain anhydrous conditions throughout this procedure to prevent quenching of the highly reactive Grignard reagent.

-

Reaction Scheme:

Caption: Formation of the Grignard reagent.

-

Protocol:

-

Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq) to the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 2-bromo-2-fluoropropane (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2-bromo-2-fluoropropane solution to the magnesium turnings. The reaction is initiated, as indicated by a gentle reflux.

-

Once the reaction has started, add the remaining 2-bromo-2-fluoropropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The resulting solution of (2-fluoropropan-2-yl)magnesium bromide is used immediately in the next step.

-

Part 3: Grignard Cross-Coupling Reaction

This final step involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring by the (2-fluoropropan-2-yl) Grignard reagent. Grignard reagents are known to react with halogenated pyrimidines, often with the aid of a catalyst.[5]

-

Reaction Scheme:

Caption: Grignard cross-coupling reaction.

-

Protocol:

-

Cool the freshly prepared Grignard reagent (Intermediate B) to 0°C in an ice bath.

-

In a separate flame-dried flask, dissolve 5-bromo-4-chloropyrimidine (Intermediate A, 1.0 eq) in anhydrous THF.

-

Slowly add the solution of 5-bromo-4-chloropyrimidine to the stirred Grignard reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

-

Data Summary

| Compound | Starting Material | Reagents | Yield (%) | Physical State |

| 5-Bromo-2-hydroxypyrimidine | 2-Hydroxypyrimidine | HBr, H₂O₂ | 85-95 | White to off-white solid |

| 5-Bromo-4-chloropyrimidine | 5-Bromo-2-hydroxypyrimidine | POCl₃, Et₃N | 70-80 | Colorless to pale yellow oil |

| This compound | 5-Bromo-4-chloropyrimidine | (2-fluoropropan-2-yl)magnesium bromide | 50-65 | To be determined |

Characterization

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the characteristic signals for the pyrimidine ring protons and the methyl protons of the 2-fluoropropan-2-yl group.

-

¹³C NMR will confirm the carbon framework of the molecule.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom. A singlet is expected for the tertiary fluoride.[1][6]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compound.

-

Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Grignard Reagents: Highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

-

Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials.

Conclusion

This technical guide provides a robust and well-reasoned synthetic pathway for the preparation of this compound. By employing a convergent strategy, this methodology ensures efficiency and adaptability. The detailed protocols and mechanistic insights are intended to empower researchers in the synthesis of this and related fluorinated pyrimidine scaffolds, thereby facilitating the advancement of drug discovery programs. Adherence to the described procedures and safety precautions is essential for successful and safe synthesis.

References

-

Hou, S., Chen, C., Wang, P., Sun, C., Zheng, P., & Xu, S. (2016). Synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine. In MATEC Web of Conferences (Vol. 69, p. 03001). EDP Sciences. [Link]

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022).

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).

-

Hou, S., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

-

Cavallini, G., & Massarani, E. (1958). Reactions of 2-fluorotropone with Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 248-251. [Link]

-

Stanetty, P., & Schnürch, M. (2010). Grignard Reactions Involving Halogenated Pyrimidines. ChemInform, 41(32). [Link]

-

Micura, R., & Kreutz, C. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic acids research, 37(20), e135. [Link]

- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (2020).

- US8202991B2 - Process for the preparation of 2-fluoroadenine. (2012).

- CN101074103A - Production of lithium fluoride. (2007).

-

Gmeiner, W. H., & Ivery, T. C. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3433. [Link]

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

- US3296269A - Process for providing 2-fluoropyridine. (1967).

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974).

-

Kumar, A., & Sharma, P. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 6(34), 9034-9053. [Link]

-

Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). Catalytic direct cross-coupling of organolithium compounds with aryl chlorides. Organic letters, 15(19), 5114–5117. [Link]

-

Valdés, F., et al. (2018). Synthesis of Lithium Fluoride from Spent Lithium Ion Batteries. MDPI. [Link]

-

LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

-

Valdés, F., et al. (2018). Synthesis of Lithium Fluoride from Spent Lithium Ion Batteries. ResearchGate. [Link]

-

CRIPS. (2022). Research Article. (NIPER) SAS Nagar. [Link]

-

Combs, A. P., et al. (2000). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of combinatorial chemistry, 2(1), 29–33. [Link]

-

Chemistry Channel. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

-

Odinity. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity. [Link]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Sarpong, R., & Hein, J. E. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature chemistry, 11(11), 977–984. [Link]

- CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013).

- CN102030344A - Preparation method of lithium fluoride. (2011).

-

Feringa, B. L., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. University of Groningen research portal. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

-

askIITians. (2025). How will you prepare ethanol, propan - 2 - ol and 2. askIITians. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

-

O'Donoghue, A. C., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. The Journal of organic chemistry, 83(15), 8236–8246. [Link]

-

Beke, G., et al. (2026). The Discovery of RGH-706, a Highly Efficacious MCH1 Receptor Antagonist, for the Treatment of Obesity and Insatiable Hunger. Journal of Medicinal Chemistry. [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

- CN101565352A - Preparation method of 2-fluoronaphthalene. (2009).

-

Feringa, B. L., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. ResearchGate. [Link]

-

Gessner, V. D. (2020). Selective cross-coupling of reactive lithium compounds made possible. Angewandte Chemie International Edition, 59(34), 14194-14195. [Link]

-

ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

-

Chemistry Channel. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. [Link]

-

Wikipedia. (n.d.). Grignard reaction. Wikipedia. [Link]

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. youtube.com [youtube.com]

- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine: A Methodological Approach for Novel Compound Characterization

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a potential therapeutic agent. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This guide provides a comprehensive framework for the characterization of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine, a novel pyrimidine derivative. Given the specificity of this molecule, this document focuses on the robust experimental methodologies required to elucidate its key physicochemical parameters, rather than presenting pre-existing data. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the generation of high-quality, reliable data. This guide is intended to serve as a practical, hands-on manual for researchers tasked with the critical step of characterizing newly synthesized chemical entities.

Introduction: The Pivotal Role of Physicochemical Profiling in Drug Discovery

The journey of a drug from a laboratory bench to a patient's bedside is long and fraught with challenges. A significant number of promising drug candidates fail during development due to suboptimal physicochemical properties, leading to poor bioavailability, undesirable side effects, or manufacturing difficulties.[1] Therefore, a comprehensive physicochemical characterization of a new chemical entity (NCE) is not merely a data collection exercise; it is a critical step in risk mitigation and a foundational element of a successful drug discovery program.[2][3]

This compound is a substituted pyrimidine. The pyrimidine scaffold is a well-established "privileged pharmacophore" in medicinal chemistry, appearing in numerous approved drugs.[4] The substituents on this particular molecule—a bromine atom, and a 2-fluoropropan-2-yl group—are expected to significantly influence its electronic and steric properties, and by extension, its physicochemical behavior. The bromine atom can act as a hydrogen bond acceptor and introduces a site for potential metabolic oxidation. The bulky and fluorinated isopropyl group will likely impact solubility, lipophilicity, and metabolic stability.

This guide will provide a detailed roadmap for the experimental determination of the following core physicochemical properties for this compound:

-

Molecular Identity and Purity: Confirmation of the chemical structure and assessment of purity.

-

Aqueous Solubility: A critical determinant of oral absorption.

-

Acid Dissociation Constant (pKa): Governs the ionization state of the molecule at different physiological pH values.

-

Lipophilicity (LogP/LogD): A measure of a compound's partitioning between aqueous and lipid environments, impacting membrane permeability and target engagement.

-

Thermal Properties (Melting Point): An indicator of crystal lattice energy and purity.

-

Spectroscopic Profile: A unique fingerprint of the molecule.

Foundational Analysis: Confirming Molecular Identity and Purity

Before embarking on detailed physicochemical profiling, it is imperative to unequivocally confirm the chemical structure and assess the purity of the synthesized this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a molecule.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an Agilent 6530 Q-TOF mass spectrometer or a similar instrument.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode. The pyrimidine nitrogens are expected to be readily protonated.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Analysis: The experimentally determined monoisotopic mass should be within 5 ppm of the theoretical mass calculated for the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

| Parameter | Expected Value |

| Molecular Formula | C₇H₈BrFN₂ |

| Molecular Weight | 219.06 g/mol |

| Theoretical [M+H]⁺ | 219.9931 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals should be consistent with the proposed structure of this compound.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the pyrimidine ring protons and the methyl protons of the isopropyl group.

-

¹³C NMR: Resonances for each unique carbon atom in the molecule. The carbon bearing the fluorine will exhibit a characteristic large one-bond C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of a compound.

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: An Agilent 1200 series HPLC instrument or equivalent with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

-

Analysis: The purity is determined by the percentage of the total peak area that corresponds to the main peak of the compound. For drug discovery purposes, a purity of >95% is generally required.

Aqueous Solubility: A Gateway to Bioavailability

Poor aqueous solubility is a major hurdle in drug development. Therefore, its early determination is crucial.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.

Kinetic Solubility

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity is a key determinant of a drug's ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Shake-Flask Method for LogP Determination

This is the traditional and most direct method for measuring LogP. [5] Experimental Protocol: Shake-Flask LogP Determination

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously to allow for partitioning between the two phases, then allow the layers to separate.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP = log ([Concentration in octanol] / [Concentration in aqueous phase]).

Reverse-Phase HPLC for LogD Estimation

RP-HPLC provides a rapid and high-throughput method for estimating lipophilicity. [6][7]The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

Experimental Protocol: RP-HPLC LogD Estimation

-

Instrumentation: An HPLC system with a C18 column.

-

Calibration: Run a series of well-characterized compounds with known LogP values to create a calibration curve of retention time versus LogP.

-

Sample Analysis: Inject the this compound solution and record its retention time.

-

Calculation: Use the calibration curve to estimate the LogD of the compound at the pH of the mobile phase.

Thermal Properties: Melting Point and Purity

The melting point of a crystalline solid is a useful indicator of its purity and can provide insights into its crystal lattice energy.

Experimental Protocol: Melting Point Determination

-

Instrumentation: Use a digital melting point apparatus.

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.

-

Measurement: Heat the sample at a controlled rate and observe the temperature range over which the solid melts. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Conclusion: A Pathway to Comprehensive Understanding

The successful advancement of this compound, or any novel compound in a drug discovery pipeline, is critically dependent on a robust and early understanding of its physicochemical properties. This guide has outlined the essential experimental methodologies required to obtain this vital information. By following these protocols, researchers can generate high-quality, reproducible data that will inform decision-making, guide further optimization, and ultimately increase the probability of developing a successful therapeutic agent. The principles and techniques described herein are not merely procedural steps but form the bedrock of a rational, data-driven approach to modern medicinal chemistry.

References

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-fluoropyrimidine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-4-(furan-2-yl)pyrimidine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromouracil. PubChem Compound Database. Retrieved from [Link]

- Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. (Note: While not a direct search result, this is a highly relevant and authoritative type of reference for pKa determination, similar to the content in the provided search results.)

-

LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

- Shityakov, S., & Förster, C. (2014). In silico-predicted physicochemical properties of approved oral drugs and their relationship with oral bioavailability. Drug discovery today, 19(12), 1948–1954.

- Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes. Journal of Chromatography A, 1037(1-2), 299-310.

-

LibreTexts. (2021). Experiment 1: Determination of Solubility Class. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Oumada, F. Z., Puig, J., & Kalia, Y. N. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.

- Donovan, S. F., & Pescatore, M. C. (2002). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 74(13), 3046–3052.

- Camp, D., Garavelas, A., & Campitelli, M. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin.

- Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of medicinal chemistry, 51(4), 817–834.

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Katz, D., Fike, K., Longenberger, J., Placko, S., Philippe-Venec, L., & Chervenak, A. (2021). AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. Preprints.

- Supporting Information for a relevant chemical synthesis paper. (Note: The provided search result is a generic example of where detailed experimental procedures are found.)

- Lombardo, F., Shalaeva, M. Y., Tupper, K. A., & Gao, F. (2002). ElogP(oct): a tool for classifying compounds of pharmaceutical interest. Journal of medicinal chemistry, 45(26), 5610–5619.

- Ho, J., & Coote, M. L. (2020). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 5(20), 11722–11731.

- Verma, A., Joshi, N., & Singh, D. (2013). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Bioorganic & medicinal chemistry, 21(21), 6357–6387.

- Raevsky, O. A., & Schaper, K. J. (2005). Physicochemical Descriptors in Property-Based Drug Design. In Molecular Drug Properties (pp. 235-258). Wiley-VCH.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Note: This is a representative educational resource for basic chemical tests.)

- Leeson, P. D. (2016). Molecular weight in drug design. Bioorganic & medicinal chemistry, 24(18), 4167–4179.

- LibreTexts. (2021). Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. (Note: Another educational resource for functional group analysis.)

- Supporting Information for a relevant chemical synthesis paper.

- Liang, C., Qiao, X., Zhang, J., & Lian, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility. (Note: An educational resource on solubility principles.)

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

A Technical Guide to the Preclinical Assessment of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide outlines a comprehensive preclinical strategy to investigate the potential biological activities of a novel halogenated pyrimidine derivative, 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine. By leveraging structural analogy and predictive analysis, we hypothesize two primary avenues of therapeutic potential: kinase inhibition, specifically targeting Bruton's tyrosine kinase (BTK), and modulation of inflammatory pathways. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to rigorously evaluate these hypotheses. We present a phased approach, beginning with in vitro biochemical and cell-based assays to establish proof-of-concept, followed by mechanistic studies to elucidate the mode of action. The overarching goal is to generate a robust data package to support go/no-go decisions for further development of this promising compound.

Introduction: Compound Rationale and Scientific Merit

The structure of this compound incorporates several key features that suggest a strong potential for biological activity. The pyrimidine core is a well-established pharmacophore in oncology and immunology.[1][2] The strategic placement of halogen atoms can significantly enhance the therapeutic properties of drug candidates.[3]

-

5-Bromo Substitution: The bromine atom at the C5 position can serve as a critical interaction point within a protein's binding pocket, potentially forming halogen bonds or providing steric bulk that enhances selectivity.[4][5] Furthermore, this position is synthetically versatile, allowing for future structure-activity relationship (SAR) studies.[6]

-

4-(2-fluoropropan-2-yl) Group: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity.[7][8][9][10] The geminal dimethyl group provides a defined three-dimensional structure that can probe the topology of an active site.

Based on these structural attributes, we have identified two high-priority, testable hypotheses for the biological activity of this molecule.

Hypothesis 1: Inhibition of Bruton's Tyrosine Kinase (BTK) BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[11][12] Its dysregulation is central to various B-cell malignancies and autoimmune diseases.[13][14] Several approved BTK inhibitors feature a pyrimidine core, making this an authoritative and logical target to investigate.[11][13] We hypothesize that this compound can act as a competitive inhibitor at the ATP-binding site of BTK.

Hypothesis 2: Anti-inflammatory Activity via NF-κB Pathway Modulation The pyrimidine scaffold is also present in numerous compounds with demonstrated anti-inflammatory properties.[2][15][16][17] A key pathway governing inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade, which is a master regulator of pro-inflammatory cytokine production in immune cells like macrophages.[18][19][20] We hypothesize that the compound may interfere with this pathway, leading to a reduction in the inflammatory response.

Potential Mechanism of Action: BTK Inhibition in B-Cells

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK acting as a crucial signaling node.[12][21] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream pathways that culminate in B-cell proliferation and survival.[11] BTK inhibitors block this activity, leading to the death of malignant B-cells.[22]

Visualizing the BTK Signaling Pathway

The following diagram illustrates the key components of the BCR signaling pathway and the putative point of intervention for this compound.

Caption: Hypothesized mechanism of BTK inhibition in the B-cell receptor signaling pathway.

Potential Mechanism of Action: NF-κB Modulation in Macrophages

In macrophages, pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). This recognition triggers a signaling cascade that activates the IκB kinase (IKK) complex.[18] IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (typically p50/RelA).[18][20] Liberated NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[18] We propose that our compound interferes with this cascade, preventing NF-κB nuclear translocation and subsequent gene expression.

Visualizing the NF-κB Signaling Pathway

This diagram shows the canonical NF-κB pathway in macrophages and the potential inhibitory point.

Caption: Hypothesized modulation of the canonical NF-κB pathway in macrophages.

Experimental Validation Plan

To systematically evaluate the compound's potential, we propose a multi-phase experimental plan. The workflow is designed to first confirm activity and then to elucidate the mechanism.

Experimental Workflow Diagram

Caption: Phased approach for the preclinical evaluation of the target compound.

Phase 1: In Vitro Screening

Objective: To determine if this compound exhibits direct inhibitory activity against BTK and to assess its general cytotoxicity in relevant cell lines.

4.1. Experiment: Biochemical BTK Kinase Inhibition Assay

-

Rationale: This is the most direct method to test our primary hypothesis. An in vitro, cell-free assay isolates the kinase and the inhibitor, ensuring that any observed effect is due to direct interaction, not complex cellular processes. We will use a luminescence-based assay that measures ADP production, a direct product of kinase activity.[23]

-

Protocol:

-

Reagent Preparation:

-

Prepare BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[23]

-

Dilute recombinant human BTK enzyme and a suitable peptide substrate in the kinase buffer.

-

Prepare a 10-point, 3-fold serial dilution of the test compound (starting at 10 µM) and a known BTK inhibitor (e.g., Ibrutinib) as a positive control.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the test compound/control dilution.

-

Add 10 µL of the enzyme/substrate mix.

-

Initiate the reaction by adding 10 µL of an ATP solution (final concentration at Km for ATP).

-

Incubate at 30°C for 60 minutes.[24]

-

-

Signal Detection (ADP-Glo™ Assay Principle): [23]

-

Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[24]

-

Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[24]

-

Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

-

Data Analysis:

-

Calculate percent inhibition relative to DMSO controls.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

-

4.2. Experiment: Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Rationale: Before mechanistic studies, it is crucial to determine the concentrations at which the compound affects cell viability. This distinguishes targeted anti-proliferative effects from non-specific toxicity. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which is a reliable indicator of cell viability. We will use a B-cell lymphoma line (e.g., TMD8) and a macrophage line (e.g., J774A.1).

-

Protocol:

-

Cell Plating:

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) control wells.

-

Incubate for 72 hours at 37°C, 5% CO₂.[27]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.

-

-

| Phase 1 Data Summary | Parameter | Expected Outcome for "Go" Decision |

| BTK Kinase Assay | IC50 (µM) | < 1 µM |

| Cell Viability (TMD8) | GI50 (µM) | < 10 µM and selective vs. non-malignant cells |

| Cell Viability (J774A.1) | GI50 (µM) | > 20 µM (to ensure non-toxic for inflammation assay) |

Phase 2: Cell-Based Mechanistic Studies

Objective: To confirm the hypothesized mechanisms of action in a cellular context.

4.3. Experiment: Macrophage Cytokine Release Assay

-

Rationale: This assay directly tests the anti-inflammatory hypothesis by measuring the compound's ability to suppress the production of key pro-inflammatory cytokines in macrophages stimulated with LPS.[29][30] ELISA provides a highly sensitive and quantitative method for this measurement.

-

Protocol:

-

Cell Culture and Treatment:

-

Plate J774A.1 macrophages in a 12-well plate and allow them to adhere.[30]

-

Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.

-

-

Stimulation:

-

Supernatant Collection & ELISA:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare cytokine levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.

-

Calculate the IC50 for the inhibition of each cytokine.

-

-

4.4. Experiment: Western Blot for Pathway Phosphorylation

-

Rationale: To provide direct evidence of target engagement within the cell. For the BTK hypothesis, we will measure the phosphorylation of BTK's direct substrate, PLCγ2. For the NF-κB hypothesis, we will measure the phosphorylation of IκBα, the event that precedes its degradation. A reduction in phosphorylation would strongly support the proposed mechanisms.

-

Protocol:

-

Cell Treatment and Lysis:

-

Treat relevant cells (e.g., TMD8 for BTK pathway, LPS-stimulated J774A.1 for NF-κB) with the compound at 1x and 5x its GI50/IC50 for a short duration (e.g., 1-2 hours).

-

Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-PLCγ2, anti-phospho-IκBα).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Re-probe the blots with antibodies for total protein (total PLCγ2, total IκBα, and a loading control like GAPDH) to normalize the data.

-

Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

-

-

| Phase 2 Data Summary | Parameter | Expected Outcome for "Go" Decision |

| Cytokine Release | TNF-α / IL-6 IC50 (µM) | < 10 µM |

| Western Blot (BTK) | p-PLCγ2 Reduction | Dose-dependent decrease in phosphorylation |

| Western Blot (NF-κB) | p-IκBα Reduction | Dose-dependent decrease in phosphorylation |

Conclusion and Future Directions

This technical guide provides a rigorous, logic-driven framework for the initial preclinical evaluation of this compound. The proposed experiments are designed to be self-validating, with each phase building upon the last to construct a comprehensive understanding of the compound's biological activity.

Positive outcomes, characterized by potent and selective activity in these assays, will establish a strong foundation for advancing the compound into the next stage of drug development. Subsequent steps would include broader kinase selectivity profiling, in vivo efficacy studies in relevant animal models (e.g., xenograft models for B-cell lymphoma or LPS-challenge models for inflammation), and preliminary ADME/Tox profiling. The data generated through this plan will be instrumental in unlocking the therapeutic potential of this novel chemical entity.

References

-

Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]

-

Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Rosiak, D. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.

-

Kittai, A., & Woyach, J. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC. Retrieved from [Link]

-

Jain, N., & Singh, S. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. Retrieved from [Link]

-

Lawrence, T. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. PMC. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

PubMed. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Retrieved from [Link]

-

PubMed Central. (n.d.). NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. Retrieved from [Link]

-

Sci-Hub. (1957). Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Macrophage Inflammatory Assay. PMC. Retrieved from [Link]

-

SignalChem. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link]

-

PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

MDPI. (n.d.). NF-κB: Governing Macrophages in Cancer. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

-

YouTube. (2017). Targeting B-Cell Receptor Signaling for Anticancer Therapy. Retrieved from [Link]

- Sci-Hub. (1977). Pyrimidine Derivatives and Related Compounds, IX / Preparation of 5-Aminopyrazolo[1,5-a]pyrimidines and of Oxazino[4,5. Retrieved from https://sci-hub.se/10.1515/znb-1977-1222

-

protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

-

BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. Retrieved from [Link]

-

Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

-

Checkpoint Lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoropyrimidine. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

Frontiers. (n.d.). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Retrieved from [Link]

-

PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways involving BTK in B cells. BTK is activated.... Retrieved from [Link]

-

ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

-

Dove Medical Press. (2016). Manipulating the NF-κB pathway in macrophages using mannosylated. Retrieved from [Link]

-

CLL Society. (2023). BTK Inhibitors in Chronic Lymphocytic Leukemia. Retrieved from [Link]

-

MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC. Retrieved from [Link]

-

MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]

-

YouTube. (2024). Targeting B-cell receptor signaling with BTK degraders to treat CLL. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Pyrimidine as antiinflammatory agent: A review. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. Retrieved from [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB - Wikipedia [en.wikipedia.org]

- 21. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 22. lymphoma.org.au [lymphoma.org.au]

- 23. promega.com [promega.com]

- 24. promega.com [promega.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. atcc.org [atcc.org]

- 27. texaschildrens.org [texaschildrens.org]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 30. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine

Introduction: Bridging Fluorine Chemistry and Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in pharmaceutical and agrochemical research, where the construction of complex molecular architectures is paramount.[1][3] Pyrimidine derivatives, in particular, represent a class of "privileged" scaffolds, forming the core of numerous biologically active compounds, including anticancer and antiviral agents.[4][5]

The strategic incorporation of fluorine-containing substituents into these scaffolds can profoundly enhance a molecule's pharmacological profile.[6] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can improve metabolic stability, bioavailability, and receptor binding affinity.[6][7] The 2-fluoropropan-2-yl group, a tertiary alkyl fluoride, introduces a unique combination of steric bulk and electronic effects that can be leveraged in drug design.[8][9]

This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine . We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and offer a robust, reproducible workflow for researchers engaged in the synthesis of novel chemical entities.

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between its Pd(0) and Pd(II) oxidation states.[3][10] Understanding this cycle is crucial for rational troubleshooting and optimization.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex.[11] This is often the rate-determining step.[10] The electron-deficient nature of the pyrimidine ring generally accelerates this step compared to electron-rich aryl halides.[12]

-

Transmetalation: The organoborane (boronic acid or ester) is activated by a base to form a more nucleophilic borate complex.[13] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical to facilitate this step without promoting unwanted side reactions.[13]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center.[3] This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations

The success of the Suzuki coupling with this compound hinges on the careful selection of four key components: the palladium catalyst, the supporting ligand, the base, and the solvent system.

-

Catalyst and Ligand: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for reactive heteroaryl halides, modern catalyst systems employing bulky, electron-rich phosphine ligands can offer superior performance.[5][14] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are known to promote the oxidative addition and reductive elimination steps, even with sterically hindered substrates.[14] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging couplings.[13]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[13] Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[4] Cesium carbonate is often effective for difficult couplings due to its high solubility in organic solvents. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed.[13]

-

Solvent: A variety of solvents can be used, often as a mixture with water.[5] Common choices include 1,4-dioxane, toluene, and dimethylformamide (DMF).[4] The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases where the base and boronate activation often occur. Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Substrate Considerations: The this compound substrate is an electron-deficient heteroaromatic bromide. The C-Br bond at the 5-position is activated for oxidative addition.[12][15] The 4-(2-fluoropropan-2-yl) group introduces significant steric hindrance adjacent to the pyrimidine ring, which may slow down the reaction. Therefore, a robust catalyst system and potentially higher reaction temperatures may be necessary to achieve good conversion.

Detailed Experimental Protocol

This protocol provides a general method for coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Inert gas supply (Argon or Nitrogen)

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[3]

-

Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure the solvent is thoroughly deoxygenated.

-

Catalyst Addition: To the stirred mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%) under a positive flow of inert gas.

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath or microwave reactor. Heat the reaction mixture at a temperature between 80-110 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Data Presentation: Parameter Optimization

The optimal reaction conditions can vary depending on the specific boronic acid used. The following table summarizes key parameters and their rationale for optimization.

| Parameter | Condition A (Standard) | Condition B (Hindered Substrates) | Condition C (Base-Sensitive) | Rationale & Justification |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is a reliable choice for many pyrimidine couplings.[5] For more challenging or sterically hindered partners, a more active catalyst system is often required.[14] |

| Ligand | - | SPhos (3 mol%) | XPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands like SPhos and XPhos accelerate oxidative addition and reductive elimination, improving yields for difficult couplings.[14] |

| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ offers better solubility and is often more effective for sluggish reactions.[3] K₃PO₄ is a strong but non-nucleophilic base suitable for sensitive substrates.[4] |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) | The choice of solvent affects solubility and reaction temperature. Toluene allows for higher temperatures, while THF can be used for lower-temperature reactions.[4][5] |

| Temperature | 90 °C | 110 °C | 80 °C | Higher temperatures are often needed to overcome the activation energy, especially with less reactive or sterically demanding coupling partners. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing novel, highly functionalized pyrimidine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent purity. The protocol and optimization guidelines presented here provide a robust starting point for scientists and drug development professionals aiming to incorporate this valuable fluorinated heterocyclic building block into their synthetic programs, paving the way for the discovery of new therapeutic agents.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Krátky, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Lager, E., et al. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

-

El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidines. RSC Advances. [Link]

-

ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

-

Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal. [Link]

-

Fiveable. (n.d.). Fluoro Group Definition. [Link]

-

Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Besset, T., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]